Product packaging for 1-(4-Ethoxyphenyl)cyclopropan-1-ol(Cat. No.:)

1-(4-Ethoxyphenyl)cyclopropan-1-ol

Cat. No.: B13587093
M. Wt: 178.23 g/mol
InChI Key: WTKKMJLQLLYKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxyphenyl)cyclopropan-1-ol is a chemical compound of interest in organic synthesis and medicinal chemistry research. The cyclopropanol group is a valuable pharmacophore, with studies on similar structures showing potential for significant biological activity. Recent scientific investigations highlight that compounds featuring the cyclopropanol moiety are being explored in cardiovascular research for their dual functionality. For instance, research published in the Journal of Medicinal Chemistry indicates that 1,4-benzothiazepine derivatives containing cyclopropanol groups can act as multifunctional agents, demonstrating an ability to stabilize ryanodine receptor 2 (RyR2) to prevent pathological calcium leak and simultaneously activate the SERCA2a pump to enhance calcium reuptake in cardiac muscle cells . This dual mechanism presents a promising therapeutic strategy for conditions like heart failure. The 4-ethoxyphenyl substituent is a common structural feature in various pharmaceutical intermediates and fine chemicals. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B13587093 1-(4-Ethoxyphenyl)cyclopropan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(4-ethoxyphenyl)cyclopropan-1-ol

InChI

InChI=1S/C11H14O2/c1-2-13-10-5-3-9(4-6-10)11(12)7-8-11/h3-6,12H,2,7-8H2,1H3

InChI Key

WTKKMJLQLLYKAE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2)O

Origin of Product

United States

Synthetic Methodologies for 1 4 Ethoxyphenyl Cyclopropan 1 Ol and Analogous Arylcyclopropanols

Established Synthetic Pathways for Cyclopropanols

Traditional methods for the synthesis of cyclopropanols, including 1-(4-ethoxyphenyl)cyclopropan-1-ol, have laid a crucial foundation for organic chemistry. These pathways often rely on the transformation of functionalized precursors under specific reaction conditions.

Approaches from Cyclopropanone (B1606653) Hemiacetals

Cyclopropanone hemiacetals serve as stable and versatile precursors to the highly reactive cyclopropanone, which can then be converted to 1-substituted cyclopropanols. orgsyn.org A common precursor, cyclopropanone ethyl hemiacetal, can be synthesized from ethyl 3-chloropropanoate. orgsyn.org This hemiacetal readily undergoes nucleophilic addition with organometallic reagents, such as Grignard reagents, to yield the desired 1-substituted cyclopropanols in high yields. orgsyn.org

The reaction of the iodomagnesium salt of a cyclopropanone hemiketal with various nucleophiles provides another route to substituted cyclopropanols. acs.org More recently, 2,2,2-trifluoroethoxy hemiacetals have been investigated as alternative cyclopropanone surrogates, as they are expected to more readily generate the parent ketone when needed. arkat-usa.org These trifluoroethoxy hemiacetals can be prepared by the interception of oxyallyl cations with 2,2,2-trifluoroethanol (B45653) and are stable enough for isolation and subsequent reaction. arkat-usa.org

Nucleophilic Cyclopropanation Strategies

Nucleophilic cyclopropanation involves the formation of a three-membered ring through intramolecular or intermolecular nucleophilic attack. A classic example is the Corey-Chaykovsky reaction, where a sulfonium (B1226848) ylide reacts with an enone to form a cyclopropane (B1198618). ethz.ch Another established method involves the double alkylation of compounds with active methylene (B1212753) groups, such as diethyl malonate, with 1,2-dihaloethanes. ethz.ch

More contemporary strategies include the Lewis acid-catalyzed nucleophilic attack of an olefin onto an epoxide. ethz.ch This method offers high stereospecificity and has a broad substrate scope. ethz.ch The mechanism is believed to proceed through the initial attack of the alkene on the activated epoxide, followed by a semi-pinacol rearrangement to yield the cyclopropyl (B3062369) product. ethz.ch The kinetics and mechanisms of reactions involving nucleophilic cyclopropanes have been studied to elucidate the pathways, which can include A-SE2-type mechanisms involving rate-determining protonation of the cyclopropane ring. marquette.edu

Organometallic Reagent-Mediated Syntheses

Organometallic reagents are fundamental to the synthesis of alcohols, including arylcyclopropanols. libretexts.org Reagents like Grignard (organomagnesium) and organolithium compounds act as potent nucleophiles, attacking the electrophilic carbon of a carbonyl group. youtube.comlibretexts.org For the synthesis of a tertiary alcohol like this compound, a potential route involves the reaction of an organometallic reagent with a suitable ketone precursor.

A key strategy for forming the aryl-cyclopropane bond is the cross-coupling of an aryl halide with a cyclopropyl organometallic reagent. For instance, the palladium-catalyzed cross-coupling of aryl bromides with cyclopropylmagnesium bromide, often in the presence of zinc bromide, produces cyclopropyl arenes in very good yields. organic-chemistry.org Similarly, tricyclopropylbismuth (B1255716) can be coupled with aryl halides under palladium catalysis. organic-chemistry.org Once the arylcyclopropane moiety is formed, further functionalization can lead to the desired alcohol.

Another approach involves the direct addition of an aryl organometallic reagent to a cyclopropanone equivalent. As mentioned, cyclopropanone ethyl hemiacetal reacts with Grignard reagents to form 1-substituted cyclopropanols. orgsyn.org Therefore, the reaction of 4-ethoxyphenylmagnesium bromide with a cyclopropanone hemiacetal would be a direct method for synthesizing this compound.

Modern Catalytic Methods for Arylcyclopropanol Synthesis

Recent advancements in catalysis have introduced more efficient and selective methods for constructing arylcyclopropanols. These modern techniques often operate under milder conditions and offer better control over stereochemistry.

Cobalt-Catalyzed Cyclopropanation Routes

Cobalt catalysis has emerged as a powerful tool in cross-coupling reactions. A notable application is the cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents, which allows for the introduction of strained cyclopropyl rings onto various alkyl chains. organic-chemistry.org While direct cobalt-catalyzed synthesis of 1-arylcyclopropanols is an area of ongoing research, related cobalt-catalyzed acylation and stannylation reactions demonstrate the metal's versatility in forming carbon-carbon and carbon-heteroatom bonds with aryl compounds. rsc.orgnih.gov These precedents suggest the potential for developing cobalt-catalyzed methods for the direct arylation of cyclopropanol (B106826) precursors.

Organophotocatalytic Cyclopropanation Approaches

Visible-light-induced organocatalysis represents a cutting-edge strategy for cyclopropane synthesis. One such method involves the [2+1] cycloaddition between alkynes and trifluoroacylsilanes. researchgate.net This reaction proceeds via novel ambiphilic donor-acceptor carbenes and is effective for both activated and non-activated alkynes, yielding cyclopropenols which can be subsequently hydrogenated to the corresponding cyclopropanols. researchgate.net

Furthermore, enantioselective organophotoredox catalysis has been successfully applied to the asymmetric alkylation of aldehydes. nih.gov This type of methodology, often enhanced by continuous flow technologies for increased productivity, highlights the potential for developing highly stereoselective routes to chiral arylcyclopropanols. nih.gov The principles of photoredox catalysis, involving single-electron transfer processes, open up new reaction pathways that are often inaccessible through traditional thermal methods.

Asymmetric Synthetic Routes

The enantioselective synthesis of 1-arylcyclopropanols, including this compound, presents a significant challenge in synthetic chemistry, requiring precise control of stereochemistry. Several strategies have been developed to achieve high levels of enantioselectivity, primarily focusing on the use of chiral catalysts and auxiliaries.

One of the most prominent methods for the asymmetric synthesis of 1-substituted cyclopropanols is the asymmetric Kulinkovich reaction . This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide and a chiral ligand. researchgate.net For the synthesis of a chiral 1-arylcyclopropanol, the corresponding aryl carboxylic acid ester, such as ethyl 4-ethoxybenzoate, would be the starting material. nih.gov The key to achieving enantioselectivity is the use of a chiral ligand that coordinates to the titanium center, thereby creating a chiral environment that directs the approach of the Grignard reagent.

A widely used class of chiral ligands for this purpose is TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) and its derivatives. researchgate.net The in-situ generated chiral titanium complex, often a TADDOL-Ti complex, catalyzes the cyclopropanation with high enantiocontrol. The proposed mechanism involves the formation of a titanacyclopropane intermediate which then reacts with the ester. The steric and electronic properties of the TADDOL ligand are crucial in differentiating between the two enantiotopic faces of the carbonyl group of the ester, leading to the preferential formation of one enantiomer of the cyclopropanol.

Ester SubstrateChiral LigandGrignard ReagentYield (%)Enantiomeric Excess (ee, %)
Ethyl Benzoate (analog)(R,R)-TADDOLEtMgBr8592
Methyl 4-methoxybenzoate (B1229959) (analog)(R,R)-TADDOLEtMgBr8290
Ethyl 4-ethoxybenzoate (proposed)(R,R)-TADDOLEtMgBrN/AN/A

Another approach to asymmetric synthesis involves the catalytic cyclopropanation of alkenes using a chiral catalyst. For instance, the reaction of a vinyl ether, such as 1-ethoxy-4-vinylbenzene, with a diazo compound in the presence of a chiral rhodium or copper catalyst can yield a cyclopropane derivative that can be subsequently converted to the desired cyclopropanol. nih.gov The stereochemical outcome is dictated by the chiral ligand coordinated to the metal center.

Furthermore, the use of chiral auxiliaries provides a reliable method for asymmetric induction. nih.gov In this strategy, a prochiral starting material is covalently bonded to a chiral auxiliary. The auxiliary then directs the stereochemical course of the cyclopropanation reaction. After the desired stereocenter is established, the auxiliary is cleaved to afford the enantiomerically enriched product. While effective, this method often requires additional synthetic steps for the attachment and removal of the auxiliary.

Stereoselective and Diastereoselective Syntheses of Cyclopropanol Derivatives

The synthesis of substituted cyclopropanols often generates multiple stereocenters, making diastereoselectivity a critical aspect of the synthetic design. Various methods have been developed to control the relative stereochemistry of the substituents on the cyclopropane ring.

The Kulinkovich reaction , when applied to substrates with pre-existing stereocenters or when using substituted Grignard reagents, can exhibit high diastereoselectivity. The transition state of the reaction, involving the titanacyclopropane intermediate, is sensitive to steric interactions, which can favor the formation of one diastereomer over the other. For example, the reaction of an α-chiral ester can proceed with high diastereoselectivity, with the stereochemistry of the product being influenced by the existing chiral center.

A powerful strategy for achieving high diastereoselectivity is through substrate-directed reactions . nih.gov For instance, the cyclopropanation of an allylic alcohol can be directed by the hydroxyl group. The reaction of an alkenyl cyclopropyl carbinol with a Simmons-Smith reagent (diiodomethane and a zinc-copper couple) can proceed with excellent diastereoselectivity, where the hydroxyl group directs the cyclopropanation to one face of the double bond. nih.gov This approach allows for the synthesis of polysubstituted cyclopropanes with well-defined relative stereochemistry.

The addition of organometallic reagents to cyclopropyl ketones can also be a diastereoselective process. The approach of the nucleophile to the carbonyl group can be influenced by the steric bulk of the substituents on the cyclopropane ring, leading to the preferential formation of one diastereomeric alcohol.

Starting MaterialReagentsProduct TypeDiastereomeric Ratio (dr)Reference
(E)-Alkenyl cyclopropyl carbinolCH₂I₂, Zn/Cutrans-Bicyclopropane>95:5 nih.gov
(Z)-Alkenyl cyclopropyl carbinolCH₂I₂, Zn/Cucis-Bicyclopropane>95:5 nih.gov
Methyl acrylate (B77674) (analog)EtMgBr, Ti(OiPr)₄1-Ethyl-2-methoxycarbonylcyclopropan-1-ol90:10

Reactivity Profiles and Transformations of 1 4 Ethoxyphenyl Cyclopropan 1 Ol Derivatives

Ring-Opening Reactions of Cyclopropanols

The high ring strain of the cyclopropane (B1198618) ring in 1-(4-ethoxyphenyl)cyclopropan-1-ol makes it susceptible to cleavage under various conditions, leading to the formation of linear ketone derivatives. These transformations can be broadly categorized into oxidative processes and metal-catalyzed reactions, each offering distinct pathways for functionalization.

Oxidative ring-opening of cyclopropanols, including derivatives like this compound, typically proceeds through a radical mechanism. The process is initiated by the formation of a cyclopropoxy radical, which then undergoes facile ring opening to generate a more stable β-keto radical. This reactive intermediate can then be trapped by various reagents. The regioselectivity of the ring opening is governed by the stability of the resulting radical, with the C-C bond cleavage occurring to form the most substituted and electronically stabilized radical intermediate. For this compound, cleavage is expected to occur between the quaternary carbon and one of the methylene (B1212753) carbons of the cyclopropane ring, leading to a β-keto radical stabilized by the adjacent phenyl ring.

Research has shown that various oxidizing agents can promote this transformation. For instance, the use of a photocatalyst like Ir(ppy)₂(dtbbpy)PF₄ under blue light irradiation can initiate the process through an oxidative quenching cycle. nih.gov This method allows for the generation of the key alkyl radical intermediate under mild conditions. nih.gov

Table 1: Illustrative Oxidative Ring-Opening Reactions of Aryl Cyclopropanols As specific data for this compound is not available, this table presents representative examples for structurally similar compounds.

Aryl Cyclopropanol (B106826) Substrate Oxidizing System Product Yield (%)
1-Phenylcyclopropan-1-ol Ir(ppy)₂(dtbbpy)PF₄, Blue LED 1-Phenylpropan-1-one Varies

Transition metals are powerful catalysts for the ring-opening of cyclopropanols, offering a high degree of control over the reaction pathway and enabling a wide range of subsequent transformations. organic-chemistry.orgresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.netnih.govnih.govnih.gov

Copper catalysts are particularly effective in promoting the ring-opening of cyclopropanols. semanticscholar.orgresearchgate.netresearchgate.netnih.gov These reactions often proceed through the formation of a copper(I) homoenolate intermediate, which can then participate in various cross-coupling reactions. researchgate.net For instance, copper-catalyzed reactions can be employed for cyanation, amination, and the formation of carbon-carbon bonds. researchgate.netresearchgate.net The use of copper catalysts can sometimes offer different regioselectivity compared to other metals and may suppress side reactions like β-hydride elimination. semanticscholar.org

In a representative transformation, a copper(I)-catalyzed ring-opening cyanation of cyclopropanols provides an efficient route to β-cyano ketones. researchgate.net This reaction is believed to proceed through a free radical pathway and demonstrates good functional group tolerance. researchgate.net

Table 2: Illustrative Copper-Catalyzed Ring-Opening Reactions of Aryl Cyclopropanols As specific data for this compound is not available, this table presents representative examples for structurally similar compounds.

Aryl Cyclopropanol Substrate Reagents Catalyst Product Yield (%)
1-Phenylcyclopropan-1-ol Zn(CN)₂ Cu(OTf)₂ 4-Oxo-4-phenylbutanenitrile Good

Silver salts, often in combination with an oxidant like potassium persulfate, can effectively promote the oxidative ring-opening of cyclopropanols. organic-chemistry.orgresearchgate.netnih.govnih.gov These reactions typically proceed via a radical mechanism. organic-chemistry.orgresearchgate.netnih.gov The silver(I) catalyst is believed to initiate the formation of a cyclopropoxy radical, which then undergoes ring cleavage to a β-keto radical. nih.gov This intermediate can then be trapped by various nucleophiles. organic-chemistry.orgresearchgate.netnih.gov

A notable example is the silver-promoted oxidative ring-opening/alkynylation of cyclopropanols with ethynylbenziodoxolones, which allows for the synthesis of β-alkynyl ketones. organic-chemistry.orgresearchgate.netnih.gov Control experiments in these studies support the involvement of a radical pathway. organic-chemistry.orgresearchgate.netnih.gov

Table 3: Illustrative Silver-Promoted Ring-Opening Reactions of Aryl Cyclopropanols As specific data for this compound is not available, this table presents representative examples for structurally similar compounds.

Aryl Cyclopropanol Substrate Reagents Catalyst/Promoter Product Yield (%)
1-Phenylcyclopropan-1-ol Ethynylbenziodoxolone AgNO₃, K₂S₂O₈ 1-Phenyl-4-alkynyl-1-one Good

Palladium catalysis offers a versatile platform for the ring-opening of cyclopropanols, often leading to the formation of β-functionalized ketones through cross-coupling reactions. These transformations typically involve the formation of a palladium homoenolate intermediate. One of the challenges in palladium catalysis is the potential for β-hydride elimination from the intermediate, which can lead to the formation of α,β-unsaturated ketones as byproducts. semanticscholar.org However, careful selection of ligands and reaction conditions can control the reaction pathway.

Palladium-catalyzed reactions have been developed for the coupling of cyclopropanols with various partners, including aryl halides and alkynes.

Table 4: Illustrative Palladium-Catalyzed Ring-Opening Reactions of Aryl Cyclopropanols As specific data for this compound is not available, this table presents representative examples for structurally similar compounds.

Aryl Cyclopropanol Substrate Coupling Partner Catalyst System Product Yield (%)
1-Phenylcyclopropan-1-ol Phenylacetylene Pd(OAc)₂, dppf 1,4-Diphenyl-3-buten-1-one Varies

Cobalt catalysts have emerged as a powerful tool for promoting ring-opening reactions of cyclopropanols, enabling unique cascade reactions. nih.govnih.gov Cobalt-diphosphine complexes can catalyze the coupling of cyclopropanols with unactivated internal alkynes, leading to either β-alkenyl ketones or multisubstituted cyclopentenol (B8032323) derivatives. The chemoselectivity of these reactions can often be controlled by the choice of solvent and other reaction conditions.

The proposed mechanism involves the formation of a cobalt homoenolate intermediate, followed by migratory insertion of the alkyne and subsequent protodemetalation or intramolecular carbonyl addition.

Table 5: Illustrative Cobalt-Catalyzed Ring-Opening Reactions of Aryl Cyclopropanols As specific data for this compound is not available, this table presents representative examples for structurally similar compounds.

Aryl Cyclopropanol Substrate Coupling Partner Catalyst System Product Type Selectivity
1-Phenylcyclopropan-1-ol Diphenylacetylene Co(acac)₂, Xantphos β-Alkenyl ketone High

Radical-Mediated Ring-Opening Pathways

The ring-opening of cyclopropanols can be initiated by radical species. For 1-arylcyclopropanols such as this compound, the process typically begins with the homolytic cleavage of the O-H bond, often facilitated by an external radical initiator or an oxidant, to form an oxygen-centered radical (alkoxyl radical). nih.gov This is followed by a rapid β-scission of one of the cyclopropyl (B3062369) C-C bonds.

The regioselectivity of the ring-opening is governed by the formation of the most stable carbon-centered radical intermediate. In the case of this compound, the C1-C2 bond is expected to cleave, leading to the formation of a resonance-stabilized benzylic radical. stackexchange.com This intermediate is significantly more stable than the alternative primary radical that would be formed by cleavage of the C2-C3 bond. stackexchange.com The resulting β-keto radical can then be trapped by a radical scavenger or participate in subsequent cyclization or coupling reactions. nih.govmdpi.com

For instance, silver-catalyzed radical ring-opening reactions of cyclopropanols have been shown to produce γ-keto compounds. acs.org This strategy highlights the utility of radical pathways in transforming cyclopropanols into linear, functionalized ketones. acs.orgumich.edu The general mechanism involves the formation of the β-keto radical which is then typically reduced by abstracting a hydrogen atom from a donor.

A plausible radical-mediated ring-opening pathway for this compound is depicted below:

Initiation : Formation of an alkoxyl radical from the cyclopropanol.

Ring-Opening (β-Scission) : Cleavage of the internal C-C bond to form a stable benzylic radical.

Propagation/Termination : The resulting carbon-centered radical is trapped, for example, by a hydrogen atom donor, to yield the final product, 1-(4-ethoxyphenyl)propan-1-one.

StepDescriptionIntermediate/Product
1 Homolytic cleavage of the O-H bond.1-(4-Ethoxyphenyl)cyclopropan-1-oxyl radical
2 β-scission of the C1-C2 bond.Resonance-stabilized β-keto benzylic radical
3 Hydrogen atom abstraction.1-(4-Ethoxyphenyl)propan-1-one

Lewis Acid-Facilitated Ring-Opening Mechanisms

Lewis acids can facilitate the ring-opening of this compound by coordinating to the hydroxyl group, transforming it into a better leaving group. rsc.org This activation step promotes the cleavage of a C-C bond to generate a carbocationic intermediate. Specifically for 1-arylcyclopropanols, this process leads to the formation of a cyclopropylcarbinyl cation. rsc.org

The reaction is initiated by the coordination of a Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃, TiCl₄) to the oxygen atom of the cyclopropanol. acs.orgucdavis.edu Subsequent departure of the Lewis acid-activated hydroxyl group generates the highly reactive 1-(4-ethoxyphenyl)cyclopropylcarbinyl cation. This cation is not static and can undergo further rearrangements or be trapped by nucleophiles. rsc.orguni-regensburg.de

The general sequence is as follows:

Activation : The Lewis acid coordinates to the hydroxyl group.

Ionization : The C-O bond breaks, leading to the formation of a cyclopropylcarbinyl cation.

Nucleophilic Attack/Rearrangement : The cation is then intercepted by a nucleophile, leading to a ring-opened product. For example, in the presence of a nucleophile like an alcohol or a thiol, a 1,3-addition product can be formed. acs.orgacs.org

This pathway is central to many synthetic transformations, including formal [3+2] and [4+1] cycloadditions where the cyclopropane acts as a three-carbon building block after Lewis acid activation. uni-regensburg.de

Lewis AcidRoleResulting Intermediate
Yb(OTf)₃Activates hydroxyl groupCyclopropylcarbinyl cation
Sc(OTf)₃Activates hydroxyl groupCyclopropylcarbinyl cation
TiCl₄Activates hydroxyl groupCyclopropylcarbinyl cation
MgI₂Activates hydroxyl groupCyclopropylcarbinyl cation

Nucleophilic Ring-Opening Transformations

The strained ring of this compound and its derivatives can also be opened by direct nucleophilic attack, often under catalytic conditions. These transformations provide a direct route to functionalized, linear carbon chains.

One prominent method involves photoredox catalysis, where single-electron oxidation of the electron-rich ethoxyphenyl group generates a radical cation. thieme-connect.com This species is highly susceptible to nucleophilic attack, which triggers the ring-opening. This method has been successfully applied to arylcyclopropanes using a variety of nucleophiles including alcohols, carboxylic acids, and azides, proceeding through what is described as an Sₙ2-like ring-opening mechanism. thieme-connect.com

Alternatively, Brønsted acids can catalyze the nucleophilic ring-opening, particularly with electron-rich arenes as nucleophiles in a Friedel-Crafts-type alkylation. researchgate.net Transition metal catalysis, for instance with Rh(I) complexes, enables the asymmetric ring-opening of similar vinyl cyclopropanes using aryl boronic acids as nucleophiles. nih.gov

In a typical nucleophilic ring-opening of an epoxide, a strong nucleophile attacks the less sterically hindered carbon in an Sₙ2 fashion. khanacademy.orgyoutube.com By analogy, after activation of the hydroxyl group of this compound (e.g., by protonation), a nucleophile would attack one of the cyclopropyl carbons, leading to concerted ring-opening. The regioselectivity would be influenced by both steric and electronic factors, with attack often occurring at the carbon distal to the aryl group.

Catalyst TypeNucleophileProduct Type
Photoredox CatalystAlcohols, Azides, Carboxylic Acids1,3-Difunctionalized products
Brønsted AcidElectron-rich arenesγ-Aryl ketones
Rh(I) ComplexAryl boronic acidsChiral branched products

Rearrangement Reactions of Cyclopropanols

Zincate-Mediated Rearrangements

A novel rearrangement has been identified for certain cyclopropanol structures mediated by organozincate complexes. nih.govthieme-connect.com Specifically, 2-(1-hydroxyalkyl)-1-alkylcyclopropanols have been shown to rearrange to form vicinal diols in the presence of a catalytic amount of an organozincate. nih.govwikipedia.org This reaction proceeds via the lithium alkoxide of the cyclopropanol. rsc.org

The mechanism involves the formation of a zincate complex which facilitates a rearrangement, effectively leading to a ring expansion or transformation of the cyclic structure. For instance, a bicyclic diol has been successfully converted into a larger 14-membered cyclic vic-diol using this methodology. nih.gov

While this rearrangement has been established for 2-(1-hydroxyalkyl)-1-alkylcyclopropanols, its direct application to 1-arylcyclopropanols like this compound is not explicitly documented in the reviewed literature. The substitution pattern difference may influence the feasibility and outcome of the reaction.

Substrate TypeReagentProduct Type
2-(1-hydroxyalkyl)-1-alkylcyclopropanolOrganozincate complexVicinal diol
Bicyclo[13.1.0]pentadecane-1,15-diolOrganozincate complex14-membered cyclic vic-diol

Cyclopropylcarbinyl Cation Rearrangements

The generation of a cyclopropylcarbinyl cation from this compound, typically via Lewis or Brønsted acid catalysis, opens up pathways to various rearrangement reactions. The cyclopropylcarbinyl cation is a non-classical carbocation that exists in equilibrium with homoallylic and cyclobutyl cation structures. This facile interconversion is the basis for synthetically useful skeletal rearrangements.

Upon formation of the 1-(4-ethoxyphenyl)cyclopropylcarbinyl cation, it can undergo a homoallylic rearrangement. rsc.org In this process, the cation is attacked by a nucleophile, leading to a ring-expanded homoallylic product. For example, chiral N-triflyl phosphoramides have been used to catalyze the asymmetric rearrangement of similar cyclopropylcarbinyl cations, where a nucleophilic attack by a thiol affords enantioenriched homoallylic sulfides. rsc.org This type of rearrangement is inspired by biosynthetic pathways, such as the formation of squalene. rsc.org

These rearrangements are valuable as they allow for the stereocontrolled formation of complex acyclic and cyclic structures from readily available cyclopropanols.

Cross-Coupling Reactions Involving Cyclopropanols as Substrates

Cyclopropanols serve as effective substrates in palladium-catalyzed cross-coupling reactions, acting as masked homoenolates. This strategy allows for the synthesis of β-functionalized ketones, which are important synthetic intermediates.

A notable application is the palladium-catalyzed cross-coupling of cyclopropanol-derived ketone homoenolates with aryl and hetaryl bromides. rsc.org In this reaction, the cyclopropanol is first treated with a base to form the corresponding alkoxide, which exists in equilibrium with the ring-opened palladium homoenolate in the presence of a palladium(0) catalyst. This intermediate then undergoes oxidative addition with an aryl bromide, followed by reductive elimination to yield a β-aryl ketone and regenerate the Pd(0) catalyst. mdpi.comrsc.org

This method is advantageous due to its high yield, broad substrate scope, and the use of a simple catalytic system. rsc.org For this compound, this reaction would be expected to produce 1-(4-ethoxyphenyl)-3-arylpropan-1-one. This transformation showcases the utility of cyclopropanols as synthons for constructing C-C bonds at the β-position of a ketone. rsc.orgresearchgate.net

Reactant 1Reactant 2Catalyst SystemProduct Type
1-ArylcyclopropanolAryl bromidePd(OAc)₂ / P(t-Bu)₃β-Aryl ketone
This compoundAryl bromidePd(OAc)₂ / P(t-Bu)₃1-(4-Ethoxyphenyl)-3-arylpropan-1-one

Formation of γ-Diketones via Palladium-Catalyzed Coupling

The synthesis of γ-diketones, or 1,4-diketones, represents a significant transformation in organic chemistry due to the prevalence of this motif in natural products and its utility as a synthetic intermediate. One modern approach to constructing these compounds involves the palladium-catalyzed cross-coupling of cyclopropanols with various coupling partners. While specific studies on this compound are not extensively documented, the reactivity can be inferred from similar arylcyclopropanols.

The general strategy involves the reaction of a cyclopropanol with an acyl chloride or another suitable acyl equivalent in the presence of a palladium catalyst. organic-chemistry.org The mechanism is believed to proceed through the formation of a palladium homoenolate intermediate generated by the ring-opening of the cyclopropanol. This intermediate then undergoes coupling with the acyl partner to furnish the γ-diketone.

A plausible reaction scheme for the formation of a γ-diketone from this compound is depicted below:

Scheme 1: Plausible Palladium-Catalyzed Coupling of this compound with an Acyl Chloride

Reaction scheme for the palladium-catalyzed coupling of this compound with an acyl chloride to form a γ-diketone.

The reaction would likely be catalyzed by a palladium(II) source, such as palladium(II) acetate (B1210297) or a pre-catalyst, and may require a ligand to facilitate the catalytic cycle. The choice of the acylating agent (R-COCl) would determine the nature of the second carbonyl group in the resulting γ-diketone.

Table 1: Representative Examples of Palladium-Catalyzed γ-Diketone Synthesis from Cyclopropanols

Cyclopropanol SubstrateAcylating AgentPalladium CatalystProductReference
1-Phenylcyclopropan-1-olBenzoyl chloridePd(OAc)₂1,4-Diphenylbutane-1,4-dione organic-chemistry.org
1-(p-Tolyl)cyclopropan-1-olAcetyl chloridePdCl₂(PPh₃)₂1-(p-Tolyl)pentane-1,4-dione organic-chemistry.org
1-(4-Methoxyphenyl)cyclopropan-1-ol4-Nitrobenzoyl chloridePd(dba)₂1-(4-Methoxyphenyl)-4-(4-nitrophenyl)butane-1,4-dioneInferred from similar reactions

Alkynylation Reactions

Alkynylation reactions, which introduce an alkyne moiety into a molecule, are fundamental transformations in organic synthesis. For a tertiary alcohol like this compound, direct alkynylation at the carbinolic center would be challenging under standard conditions. However, the strained cyclopropane ring offers an alternative reaction pathway.

Ring-opening alkynylation of cyclopropanols can be achieved under acidic conditions or through transition metal catalysis, leading to the formation of β-alkynyl ketones. In this process, the cyclopropane ring is opened, and the alkyne is introduced at the β-position relative to the original carbonyl group (which is formed from the hydroxyl group of the cyclopropanol).

A representative reaction would involve treating this compound with a terminal alkyne in the presence of a suitable catalyst, such as a gold or silver salt, which are known to activate alkynes.

Scheme 2: Proposed Ring-Opening Alkynylation of this compound

Proposed reaction scheme for the ring-opening alkynylation of this compound.

Table 2: Potential Products from Alkynylation Reactions of Arylcyclopropanols

ArylcyclopropanolTerminal AlkyneCatalystExpected Product
1-Phenylcyclopropan-1-olPhenylacetyleneAuCl₃1,4-Diphenylpent-4-yn-1-one
This compoundEthynyltrimethylsilaneAgOTf1-(4-Ethoxyphenyl)-4-(trimethylsilyl)but-3-yn-1-one
1-(4-Methoxyphenyl)cyclopropan-1-ol1-Heptyne[Au(PPh₃)]NTf₂1-(4-Methoxyphenyl)non-3-yn-1-one

Note: The products in this table are hypothetical and based on known reactivity patterns of similar compounds, as specific experimental data for this compound in this context is limited.

Photochemical Transformations of Arylcyclopropanols

The photochemistry of arylcyclopropanes is a rich field characterized by a variety of transformations initiated by the absorption of light. acs.org For arylcyclopropanols such as this compound, photochemical reactions can lead to ring-opening and the formation of radical intermediates. researchgate.net

Upon photoexcitation, typically in the presence of a photosensitizer, an electron can be transferred from the electron-rich arylcyclopropane to the sensitizer, generating an arylcyclopropane radical cation. acs.org This highly reactive intermediate can undergo cleavage of one of the cyclopropane C-C bonds. The regioselectivity of this ring-opening is influenced by the substitution pattern on the cyclopropane ring. For 1-arylcyclopropanols, cleavage often occurs at the bond between the carbon bearing the aryl group and the adjacent unsubstituted carbon, leading to a distonic radical cation.

This intermediate can then react with nucleophiles present in the reaction medium. For instance, if the reaction is carried out in an alcohol solvent, the alcohol can add to the radical cation, ultimately leading to the formation of a 1,3-addition product after a series of steps including deprotonation and back electron transfer.

Scheme 3: General Photochemical Transformation of an Arylcyclopropanol in the Presence of a Nucleophile

General photochemical transformation of an arylcyclopropanol.

Table 3: Expected Products from Photochemical Reactions of Arylcyclopropanols with Nucleophiles

ArylcyclopropanolNucleophile/SolventPhotosensitizerExpected Product TypeReference
1-Phenylcyclopropan-1-olMethanol9,10-Dicyanoanthracene1-Methoxy-1,3-diphenylpropane acs.org
This compoundWater1,4-Dicyanobenzene1-(4-Ethoxyphenyl)-3-hydroxy-3-phenylpropan-1-oneInferred from similar reactions
1,2-Diphenylcyclopropan-1-olAcetonitrile/WaterTriphenyleneRing-opened hydroarylation products acs.org

Note: The specific products can vary depending on the reaction conditions and the nature of the arylcyclopropanol and nucleophile.

These photochemical transformations highlight the potential of using light as a reagent to induce unique reactivity in arylcyclopropanol systems, providing access to complex molecular architectures that may be difficult to synthesize using traditional thermal methods. masterorganicchemistry.com

Theoretical and Computational Studies on 1 4 Ethoxyphenyl Cyclopropan 1 Ol and Analogues

Application of Density Functional Theory (DFT) for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 1-(4-Ethoxyphenyl)cyclopropan-1-ol, DFT calculations are employed to determine its most stable three-dimensional geometry by optimizing bond lengths, bond angles, and dihedral angles. These calculations often utilize functionals like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

DFT studies on analogous cyclopropane (B1198618) systems reveal that the high ring strain of the three-membered ring is a dominant factor in its reactivity. nih.govacs.org In aryl-substituted cyclopropanols, DFT helps in understanding the influence of substituents on the aromatic ring and the cyclopropyl (B3062369) group. The ethoxy group (-OCH2CH3) on the phenyl ring in this compound acts as an electron-donating group, which influences the electron density distribution across the molecule. This, in turn, affects the stability of potential intermediates and transition states in chemical reactions.

Furthermore, DFT is instrumental in studying reaction mechanisms, such as the Simmons-Smith cyclopropanation, by calculating the energies of reactants, transition states, and products. acs.org For reactions involving cyclopropanol (B106826) derivatives, such as ring-opening, DFT can elucidate the energetic barriers and preferred stereochemical outcomes. mdpi.com For instance, studies on the Pd-catalyzed copolymerization of cyclopropenone with ethylene (B1197577) have successfully used DFT to map out the reaction mechanism, showing that specific insertion pathways are energetically favorable. mdpi.com

HOMO-LUMO Energy Analysis for Electronic Properties and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of molecular stability; a large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxyphenyl group, while the LUMO may be distributed over the cyclopropane ring and the adjacent carbinol carbon, which are involved in ring-opening reactions. The electron-donating ethoxy group raises the HOMO energy level, making the molecule more susceptible to electrophilic attack.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and softness (S). A soft molecule, characterized by a small HOMO-LUMO gap, is generally more reactive. researchgate.net

Table 1: Representative Frontier Orbital Energies and Reactivity Descriptors for Aryl Cyclopropanol Analogues (Calculated via DFT)
ParameterSymbolTypical Value (eV)Interpretation
Highest Occupied Molecular Orbital EnergyEHOMO-5.5 to -6.5Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.5 to -1.5Electron-accepting ability
HOMO-LUMO Energy GapΔE4.5 to 5.5Chemical reactivity and kinetic stability. nih.gov
Chemical Hardnessη2.25 to 2.75Resistance to change in electron distribution
Chemical SoftnessS0.18 to 0.22Propensity to undergo chemical reactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.denumberanalytics.com This analysis provides a detailed picture of the intramolecular bonding and interactions, such as hyperconjugation.

In this compound, NBO analysis can quantify the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. nih.gov The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. nih.gov Significant interactions often involve the lone pairs of the oxygen atoms (in the hydroxyl and ethoxy groups) acting as donors and the antibonding orbitals (σ*) of adjacent C-C or C-O bonds acting as acceptors.

Key interactions that stabilize the molecule include:

Hyperconjugation: The interaction between the lone pair (LP) of the ethoxy oxygen and the π* orbitals of the phenyl ring (LP(O) → π*(C-C)). This delocalization contributes to the stability of the conjugated system.

Intramolecular Hydrogen Bonding: NBO analysis can also reveal weak hydrogen bonds, such as an interaction between the hydroxyl hydrogen and the ethoxy oxygen, which would influence the conformational preference of the molecule.

Ring Strain Effects: The analysis can highlight the unusual hybridization of the carbon atoms in the cyclopropane ring, which deviates significantly from the standard sp3 hybridization and is a source of its high reactivity.

Table 2: Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in Analogous Ethoxyphenyl Compounds
Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (Oethoxy)π* (Caryl-Caryl)15-25Resonance/Conjugation
σ (Caryl-H)σ* (Ccyclopropyl-Ccyclopropyl)2-5Hyperconjugation
LP (Ohydroxyl)σ* (Ccyclopropyl-Caryl)1-3Hyperconjugation

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. libretexts.org An MEP surface plots the electrostatic potential onto the electron density surface of the molecule, illustrating the charge distribution. researchgate.netresearchgate.net Different colors represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. researchgate.net

Blue: Regions of most positive potential, indicating electron-poor areas. These sites are prone to nucleophilic attack. researchgate.net

Green/Yellow: Regions of intermediate or neutral potential.

For this compound, the MEP map would reveal several key features. The area around the oxygen atom of the hydroxyl group would be intensely red, highlighting its high electron density and its role as a primary site for electrophilic attack or as a hydrogen bond acceptor. The hydrogen atom of the hydroxyl group would be shown in blue, indicating its acidic nature and susceptibility to nucleophilic attack. The ethoxy group's oxygen would also show a negative potential. The aromatic ring will exhibit a negative potential (red/yellow) due to the π-electron cloud, making it reactive towards electrophiles. The MEP analysis helps in rationalizing the regioselectivity of reactions. nih.gov

Time-Dependent DFT (TD-DFT) for Excited State Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. ohio-state.eduiastate.edu It is widely used to calculate vertical excitation energies, oscillator strengths, and to simulate UV-Vis absorption spectra. researchgate.netresearchgate.net For many organic molecules, TD-DFT provides results that are in good agreement with experimental data. ohio-state.edu

Applying TD-DFT to this compound allows for the prediction of its electronic transitions. The primary transitions in such aromatic compounds are typically π → π* and n → π* transitions. libretexts.org

π → π transitions:* These involve the excitation of an electron from a bonding π-orbital (associated with the phenyl ring) to an antibonding π*-orbital. These transitions are usually intense. libretexts.org

n → π transitions:* These involve the excitation of a non-bonding electron (from the lone pairs of the oxygen atoms) to an antibonding π-orbital. These transitions are generally weaker than π → π transitions.

The solvent environment can significantly affect these transitions, and TD-DFT calculations can incorporate solvent effects using models like the Polarizable Continuum Model (PCM). researchgate.net The analysis of the orbitals involved in these electronic transitions can provide insight into charge-transfer characteristics in the excited state, which is crucial for understanding photochemical reactions. chemrxiv.orgchemrxiv.org

Table 3: Predicted Electronic Transitions for this compound via TD-DFT
TransitionCalculated Wavelength (nm)Oscillator Strength (f)Dominant Orbital Contribution
S0 → S1~270-290~0.01-0.05n → π
S0 → S2~220-240~0.6-0.9π → π

Computational Modeling of Reaction Mechanisms

Computational modeling is essential for elucidating the detailed step-by-step mechanisms of chemical reactions. For derivatives of cyclopropane, this is particularly valuable for understanding reactions that involve the cleavage of the strained three-membered ring. acs.org

A key reaction for aryl-substituted cyclopropanols is the acid-catalyzed or photoinduced ring-opening, which leads to the formation of a β-keto alkyl radical or a corresponding carbocation. chemrxiv.org Computational studies can map the potential energy surface for this transformation, identifying the transition states and intermediates. For example, in the ring-opening of a cyclopropanone (B1606653), DFT calculations can determine the activation barrier for the cleavage of the C1-C2 bond. acs.org

Mechanistic studies on related systems have shown that the reaction can proceed through different pathways depending on the conditions and substituents. For instance, the stereospecific insertion of amidines into cyclopropanones was investigated using DFT, which supported a mechanism involving the addition of nitrogen to the carbonyl group followed by a ring enlargement, rather than a fully ring-opened carbanion intermediate. acs.org Similarly, computational studies on the reaction of cyclopropanols with electrophilic alkenes under photoredox catalysis have demonstrated the formation of an electron donor-acceptor (EDA) complex that facilitates the homolytic cleavage of the cyclopropane ring. chemrxiv.org These computational insights are crucial for rationalizing product formation and for designing new synthetic methodologies. rsc.org

Synthetic Utility and Applications of this compound in Advanced Organic Chemistry

The chemical compound this compound is a member of the 1-arylcyclopropanol family, a class of molecules that has garnered significant attention in organic synthesis. The inherent ring strain of the cyclopropane ring, combined with the activating effect of the hydroxyl group and the electronic properties of the 4-ethoxyphenyl substituent, makes this compound a versatile and reactive building block. Its synthetic utility is primarily derived from its ability to undergo selective ring-opening reactions, providing access to a variety of valuable molecular scaffolds. This article explores the multifaceted roles of this compound in advanced organic chemistry, focusing on its applications as a C3 synthon, its utility in the formation of functionalized ketones, its role in constructing complex molecular architectures and heterocycles, and its potential in the strategic development of chiral carbon centers.

Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation of Cyclopropanols

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and mechanistic investigation of reactions involving 1-(4-ethoxyphenyl)cyclopropan-1-ol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while advanced techniques can be used to monitor reaction kinetics and identify transient intermediates.

In the ¹H NMR spectrum of this compound, distinct signals for the aromatic protons of the ethoxyphenyl group, the methylene (B1212753) and methyl protons of the ethoxy group, and the cyclopropyl (B3062369) protons are expected. The aromatic protons typically appear as two doublets in the range of δ 6.8-7.4 ppm, characteristic of a para-substituted benzene (B151609) ring. The quartet and triplet of the ethoxy group would be observed around δ 4.0 and δ 1.4 ppm, respectively. The diastereotopic protons of the cyclopropyl ring are expected to show complex splitting patterns in the upfield region, typically between δ 0.5 and δ 1.5 ppm. The hydroxyl proton will present as a broad singlet, the position of which is dependent on concentration and solvent.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the ethoxyphenyl group will have characteristic chemical shifts, with the carbon bearing the ethoxy group resonating further downfield. The quaternary cyclopropyl carbon attached to the hydroxyl and phenyl groups would appear at a distinct chemical shift, while the methylene carbons of the cyclopropyl ring will be in the upfield region.

Mechanistic studies, such as the acid-catalyzed ring-opening of this compound, can be effectively monitored using in situ NMR. rsc.orgacs.org By acquiring spectra at various time intervals, the disappearance of the starting material and the appearance of product signals can be quantified to determine reaction rates. For instance, in a ring-opening reaction, the disappearance of the characteristic upfield cyclopropyl signals and the appearance of new signals corresponding to an opened-chain product can be tracked. nih.govuq.edu.au Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish the connectivity between protons and carbons in both the reactant and the product, aiding in the unambiguous assignment of their structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous structures and general chemical shift principles. rsc.orgoregonstate.edudocbrown.inforsc.org

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H (ortho to OEt)~7.2 - 7.4 (d)~128 - 130
Aromatic C-H (meta to OEt)~6.8 - 7.0 (d)~114 - 116
Aromatic C-OEt-~158 - 160
Aromatic C-Cyclopropyl-~135 - 137
-O-CH₂-CH₃~4.0 (q)~63 - 65
-O-CH₂-CH₃~1.4 (t)~14 - 16
Cyclopropyl C-OH-~55 - 60
Cyclopropyl CH₂~0.5 - 1.5 (m)~10 - 20
-OHVariable (broad s)-

Utilization of Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful technique for monitoring the progress of reactions involving this compound and for identifying the products formed. psu.edunih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the real-time analysis of reaction mixtures, providing valuable kinetic and mechanistic data. nih.gov

In a typical reaction, such as an acid-catalyzed rearrangement, small aliquots of the reaction mixture can be periodically injected into the LC-MS system. The total ion chromatogram (TIC) will show peaks corresponding to the starting material, intermediates, and products. By monitoring the intensity of the molecular ion peak [M+H]⁺ or [M+Na]⁺ for this compound, its consumption over time can be accurately quantified. embopress.orgyoutube.com

The fragmentation pattern of this compound in the mass spectrometer provides crucial structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18). libretexts.org The ethoxyphenyl moiety can also undergo characteristic fragmentations. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and confirming the identity of the products.

For example, in a ring-opening reaction, the product will have the same molecular weight as the starting material but a different structure. While the molecular ion peak will be the same, the fragmentation pattern will be different, allowing for the differentiation of isomers. The fragmentation of the product can help to elucidate its structure.

Table 2: Expected Mass Spectrometry Data for this compound Based on the molecular formula C₁₁H₁₄O₂ and common fragmentation patterns of alcohols and ethers. libretexts.orgyoutube.comcas.cn

ParameterExpected Value/Observation
Molecular FormulaC₁₁H₁₄O₂
Molecular Weight178.23 g/mol
[M+H]⁺ Ionm/z 179.1016
[M+Na]⁺ Ionm/z 201.0835
Key Fragment Ion (Loss of H₂O)m/z 161.0910
Key Fragment Ion (Loss of C₂H₄ from ethoxy)m/z 151.0703
Key Fragment Ion (Ethoxyphenyl cation)m/z 121.0648

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Transformations

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, is fundamental for identifying functional groups and monitoring their transformations in reactions involving this compound. rsc.orgyoutube.com These techniques are complementary and provide a detailed fingerprint of the molecule.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the cyclopropyl group typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethoxy group are found just below 3000 cm⁻¹. The C-O stretching vibration of the alcohol and the ether will be present in the fingerprint region, between 1000 and 1300 cm⁻¹. The presence of the cyclopropyl group can be confirmed by characteristic C-H stretching vibrations around 3050 cm⁻¹ and ring deformation modes in the fingerprint region. acs.orgacs.orgdocbrown.info

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric breathing mode of the cyclopropane (B1198618) ring, which is often weak in the IR spectrum, can be more readily observed in the Raman spectrum. cdnsciencepub.com

During a chemical transformation, such as the oxidation of the alcohol to a ketone, IR and Raman spectroscopy can be used to monitor the reaction. The disappearance of the broad O-H stretching band and the appearance of a strong C=O stretching band around 1700 cm⁻¹ would indicate the formation of the ketone. Similarly, in a ring-opening reaction, the disappearance of the characteristic cyclopropyl vibrations would signal the progress of the reaction.

Table 3: Characteristic Vibrational Frequencies for this compound Based on typical frequencies for the constituent functional groups. docbrown.infonih.govscirp.org

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Technique
-OHO-H Stretch3200 - 3600 (broad)IR
Aromatic C-HC-H Stretch3000 - 3100IR, Raman
Cyclopropyl C-HC-H Stretch~3050IR, Raman
Aliphatic C-H (Ethoxy)C-H Stretch2850 - 3000IR, Raman
Aromatic C=CC=C Stretch1450 - 1600IR, Raman
C-O (Alcohol)C-O Stretch1000 - 1200IR
C-O (Ether)Asymmetric C-O-C Stretch1200 - 1275IR
Cyclopropane RingRing Deformation/Breathing850 - 1050IR, Raman

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.